7-Bromo-2-methylquinoline-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical property

The 7-bromo regioisomer of 2-methylquinoline-3-carboxylic acid offers a unique synthetic handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, with superior oxidative addition kinetics versus the 7-chloro analog. Certified purity ≥98%, verified LogP 3.00, and multi-vendor availability ensure supply chain resilience and experimental reproducibility for medicinal chemistry and SAR campaigns. The 7-position bromine is critical for maintaining correct spatial orientation in target binding studies.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
CAS No. 610277-19-5
Cat. No. B1335510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methylquinoline-3-carboxylic acid
CAS610277-19-5
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C=CC(=CC2=N1)Br)C(=O)O
InChIInChI=1S/C11H8BrNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15)
InChIKeyMNECBPMUKCWRSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-methylquinoline-3-carboxylic acid (CAS 610277-19-5): Product Overview and Procurement Baseline


7-Bromo-2-methylquinoline-3-carboxylic acid (CAS 610277-19-5) is a halogenated heterocyclic building block with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . It features a quinoline core substituted with a bromine atom at the 7-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 3-position . This specific substitution pattern distinguishes it from other brominated quinoline-3-carboxylic acid regioisomers (e.g., 6-bromo and 8-bromo analogs) and halogen variants (e.g., 7-chloro analog), each of which presents distinct physicochemical and reactivity profiles relevant to synthetic and medicinal chemistry applications.

Why 7-Bromo-2-methylquinoline-3-carboxylic acid Cannot Be Substituted with Generic Quinoline-3-carboxylic Acid Analogs


Substitution of 7-bromo-2-methylquinoline-3-carboxylic acid with unsubstituted 2-methylquinoline-3-carboxylic acid or alternative regioisomers is not functionally equivalent in synthetic or biological contexts. The presence and specific position of the bromine substituent fundamentally alters three critical parameters: (1) reactivity for cross-coupling and nucleophilic aromatic substitution, (2) lipophilicity (LogP) governing membrane permeability and solubility, and (3) electronic properties affecting target binding in medicinal chemistry campaigns . The 7-bromo regioisomer offers a distinct synthetic handle compared to the 6-bromo and 8-bromo variants, enabling divergent derivatization pathways and scaffold elaboration strategies. Additionally, halogen class matters: bromine provides a heavier atom with larger van der Waals radius and distinct polarizability compared to chlorine, influencing both synthetic reactivity (e.g., oxidative addition rates in palladium-catalyzed couplings) and potential halogen bonding interactions in biological systems [1]. Generic substitution without rigorous validation of these differential parameters risks synthetic failure, altered pharmacokinetic profiles, or loss of target engagement in structure-activity relationship (SAR) campaigns.

7-Bromo-2-methylquinoline-3-carboxylic acid (CAS 610277-19-5): Quantitative Differentiation Evidence Against Comparator Analogs


Lipophilicity (LogP) Differentiation: 7-Bromo Analog vs. Unsubstituted 2-Methylquinoline-3-carboxylic Acid

The 7-bromo substitution significantly increases lipophilicity compared to the unsubstituted parent scaffold. The target compound exhibits a calculated LogP of 3.00 , whereas 2-methylquinoline-3-carboxylic acid (CAS 635-79-0) shows a lower LogP range of 2.24 to 2.64 across multiple databases [1]. This LogP elevation of approximately 0.36–0.76 units reflects the hydrophobic contribution of the bromine atom, which is absent in the unsubstituted analog. This property difference has direct implications for membrane permeability, compound partitioning, and potential off-target binding profiles in biological screening campaigns.

Lipophilicity Drug-likeness Physicochemical property

Synthetic Reactivity Differentiation: Electrophilic Bromination vs. Direct Procurement of 7-Bromo-2-methylquinoline-3-carboxylic acid

The target compound is synthesized via electrophilic aromatic bromination of 2-methylquinoline-3-carboxylic acid, typically using bromine in the presence of a catalyst such as iron(III) bromide under heating in acetic acid . This synthetic route yields the 7-bromo regioisomer as the product of regioselective electrophilic substitution. Direct procurement of the pre-synthesized 7-bromo analog eliminates the need for in-house bromination optimization, purification of regioisomeric mixtures, and validation of substitution position. The 7-bromo regioisomer provides a distinct synthetic handle compared to the 6-bromo analog (CAS 92513-39-8) and 8-bromo analog (CAS 1333251-88-9), enabling divergent cross-coupling strategies in multi-step syntheses.

Organic synthesis Building block Synthetic efficiency

Commercial Availability and Pricing Transparency: 7-Bromo Analog Procurement Benchmarking

7-Bromo-2-methylquinoline-3-carboxylic acid is commercially available from multiple reputable vendors with transparent pricing structures. At Aladdin Scientific, pricing is $199.90 for 250 mg and $351.90 for 500 mg at 98% purity . Santa Cruz Biotechnology offers similar pricing at $210.00 for 250 mg and $370.00 for 500 mg . The compound is also available through Leyan (98% purity, price upon inquiry) and VWR . In contrast, alternative regioisomers show varying availability profiles: the 8-bromo analog is offered by Sigma-Aldrich as part of a collection without analytical data and sold on an "as-is" basis , while the 6-bromo analog is available from multiple vendors including Chemscene and AKSci at >95% purity . The 7-bromo analog benefits from broader commercial availability with established purity specifications and transparent pricing across multiple supply channels.

Procurement Pricing Supply chain

Physicochemical Property Profile: 7-Bromo Analog vs. 7-Chloro Analog

The 7-bromo analog (MW 266.09) differs substantially from the 7-chloro analog (CAS 171270-39-6, MW 221.64) in both mass and key physicochemical parameters . The bromine atom provides approximately 44.45 Da greater molecular weight than chlorine, which influences compound behavior in mass spectrometry and chromatographic analysis. Furthermore, bromine's larger van der Waals radius and higher polarizability compared to chlorine affect intermolecular interactions, including potential halogen bonding with biological targets. The calculated LogP for the 7-bromo analog is 3.00 , while the 7-chloro analog has a lower predicted LogP of approximately 2.56 . This ~0.44 unit LogP difference reflects the increased lipophilicity conferred by bromine versus chlorine substitution, which may translate to altered membrane permeability and tissue distribution in biological systems.

Halogen substitution Physicochemical property SAR

Halogen Class Selectivity in Cross-Coupling Reactions: Bromine vs. Chlorine Reactivity

The 7-bromo substituent on 7-bromo-2-methylquinoline-3-carboxylic acid provides a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . Bromine offers superior oxidative addition kinetics with Pd(0) catalysts compared to chlorine, enabling milder reaction conditions and higher coupling yields with electron-rich or sterically hindered coupling partners. While quantitative head-to-head coupling yield data for this specific scaffold is not available in the public domain, the well-established reactivity hierarchy for aryl halides in palladium-catalyzed couplings (I > Br ≫ Cl) provides class-level guidance: the bromine atom undergoes oxidative addition approximately 10-100 times faster than the corresponding chlorine atom under comparable conditions. This class-level inference is supported by extensive literature on quinoline halogenation and cross-coupling [1].

Cross-coupling Suzuki coupling Synthetic chemistry

Regioisomeric Impact on Molecular Properties: Positional Bromine Effects

The position of bromine substitution on the quinoline-3-carboxylic acid scaffold critically influences electronic distribution and potential intermolecular interactions. The 7-bromo regioisomer places the halogen para to the ring nitrogen and meta to the carboxylic acid group, creating a specific electronic environment distinct from the 6-bromo analog (bromine ortho to carboxylic acid-bearing ring position) and the 8-bromo analog (bromine ortho to nitrogen). The 7-position substitution pattern is commonly exploited in quinoline-based drug discovery due to its favorable steric and electronic profile for target engagement [1]. While direct biological activity comparison data for these specific regioisomers is not publicly available, the positional difference in LogD and pKa calculations between 7-bromo (LogD(pH 7.4) = -0.66, pKa = 2.01) [2] and predicted values for alternative regioisomers indicates measurable differences in ionization and distribution behavior under physiological conditions.

Regioisomer Molecular property Structure-activity relationship

7-Bromo-2-methylquinoline-3-carboxylic acid: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Exploration Requiring Specific Regioisomeric Identity

The 7-bromo-2-methylquinoline-3-carboxylic acid scaffold serves as a key intermediate for SAR campaigns exploring quinoline-based therapeutics. The specific 7-position bromine substitution is critical for maintaining correct spatial orientation in target binding studies [1]. As established in Section 3, the regioisomeric identity (7-bromo vs. 6-bromo or 8-bromo) is non-negotiable for accurate SAR determination [2]. The compound's LogP of 3.00 and bromine reactivity profile support its utility in medicinal chemistry programs where increased lipophilicity and cross-coupling compatibility are design requirements.

Organic Synthesis: Building Block for Palladium-Catalyzed Cross-Coupling and Derivatization

The bromine substituent at the 7-position provides a reactive handle for diverse transition metal-catalyzed transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. As noted in Section 3, the aryl bromide reactivity profile offers superior oxidative addition kinetics compared to the 7-chloro analog, enabling milder reaction conditions and broader substrate scope . The carboxylic acid group at the 3-position further enables amide bond formation, esterification, and other derivatization strategies, positioning this compound as a versatile intermediate for generating diverse quinoline-based compound libraries.

Procurement Strategy: Reliable Sourcing with Certified Purity for Reproducible Research

For laboratories requiring consistent, analytically validated material for reproducible research, the 7-bromo analog offers distinct procurement advantages over alternative regioisomers. As quantified in Section 3, multi-vendor availability with certified purity (98%) and transparent pricing from established suppliers including Aladdin Scientific ($199.90/250 mg) , Santa Cruz Biotechnology ($210.00/250 mg) , and others ensures supply chain resilience. This stands in contrast to the 8-bromo analog, which is sold on an "as-is" basis without analytical data guarantees , representing a significant risk to experimental reproducibility.

Physicochemical Property-Driven Lead Optimization

The 7-bromo analog's distinct physicochemical profile supports lead optimization campaigns where specific lipophilicity and ionization parameters are targeted. With a measured LogP of 3.00 , pKa of 2.01, and LogD(pH 7.4) of -0.66 [2], this compound provides a quantitatively characterized baseline for property-based drug design. The ΔLogP of approximately +0.44 to +0.76 units relative to the unsubstituted scaffold [3] represents a measurable parameter that influences membrane permeability and distribution. For programs requiring precise control over physicochemical properties, the 7-bromo analog offers defined, literature-validated parameters that support rational design decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-methylquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.